molecular formula C10H10F2O B13911403 3-(2,5-Difluoro-4-methoxyphenyl)-1-propene

3-(2,5-Difluoro-4-methoxyphenyl)-1-propene

Cat. No.: B13911403
M. Wt: 184.18 g/mol
InChI Key: AWSPAQMKKISFQN-UHFFFAOYSA-N
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Description

4-Allyl-2,5-difluoroanisole is an organic compound with the molecular formula C10H10F2O It is a derivative of anisole, where the methoxy group is substituted with an allyl group and two fluorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2,5-difluoroanisole typically involves the allylation of 2,5-difluoroanisole. One common method is the reaction of 2,5-difluoroanisole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for 4-Allyl-2,5-difluoroanisole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2,5-difluoroanisole can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Epoxides: From oxidation of the allyl group.

    Aldehydes: From further oxidation of the epoxides.

    Saturated derivatives: From reduction reactions.

    Substituted anisoles: From nucleophilic substitution reactions.

Scientific Research Applications

4-Allyl-2,5-difluoroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Allyl-2,5-difluoroanisole depends on its interaction with specific molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules. The fluorine atoms can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Allyl-2-methoxyphenol (Eugenol): Shares the allyl and methoxy groups but lacks fluorine atoms.

    2,4-Difluoroanisole: Lacks the allyl group but has similar fluorine substitution.

    4-Bromo-2,5-difluoroanisole: Similar structure with bromine instead of the allyl group.

Uniqueness

4-Allyl-2,5-difluoroanisole is unique due to the combination of the allyl group and fluorine atoms, which confer distinct chemical reactivity and potential biological activity. The presence of fluorine atoms can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation and enhancing its interaction with biological targets.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

1,4-difluoro-2-methoxy-5-prop-2-enylbenzene

InChI

InChI=1S/C10H10F2O/c1-3-4-7-5-9(12)10(13-2)6-8(7)11/h3,5-6H,1,4H2,2H3

InChI Key

AWSPAQMKKISFQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)CC=C)F

Origin of Product

United States

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